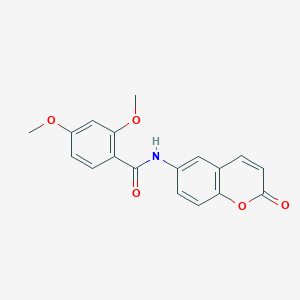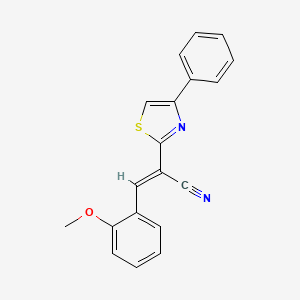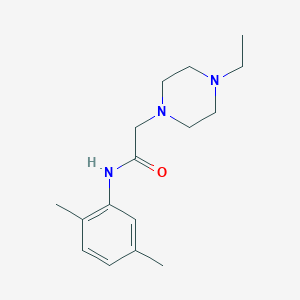![molecular formula C18H18N2O2 B5261967 3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione](/img/structure/B5261967.png)
3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione
Descripción general
Descripción
3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4-dione: A parent compound with similar structural features but lacking the ethyl and methylphenyl substituents.
4(3H)-Quinazolinone: Another related compound with a different substitution pattern on the quinazoline ring.
Uniqueness
3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methylphenyl groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
IUPAC Name |
3-ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-17(21)15-9-4-5-10-16(15)20(18(19)22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPIVACNSMFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322630 | |
| Record name | 3-ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886155-48-2 | |
| Record name | 3-ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5261886.png)


![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5261902.png)
![N-(2-ethoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5261911.png)

![3-({[(2-aminopyridin-3-yl)methyl]amino}methyl)-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one](/img/structure/B5261914.png)
![(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B5261939.png)
![6-[2-(4-bromophenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5261945.png)
![N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5261952.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-D-tryptophanamide](/img/structure/B5261957.png)
![2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5261962.png)
![3-(4-methylbenzoyl)-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B5261963.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5261965.png)
